molecular formula C13H18O B2410945 3-Phenylcycloheptan-1-ol CAS No. 19217-56-2

3-Phenylcycloheptan-1-ol

Cat. No.: B2410945
CAS No.: 19217-56-2
M. Wt: 190.286
InChI Key: PWEFIUJVBSBVHN-UHFFFAOYSA-N
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Description

3-Phenylcycloheptan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O It is a cycloalkane derivative where a phenyl group is attached to the third carbon of a cycloheptanol ring

Scientific Research Applications

3-Phenylcycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and stereochemistry.

    Biology: The compound can be used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Phenylcycloheptan-1-ol can be found online . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcycloheptan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-phenylcycloheptanone, followed by reduction to the alcohol. The reaction conditions typically involve:

    Cyclization: The precursor, 3-phenylcycloheptanone, can be synthesized through a Friedel-Crafts acylation reaction where benzene reacts with cycloheptanone in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The cycloheptanone is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Phenylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 3-phenylcycloheptanone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 3-phenylcycloheptane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 3-phenylcycloheptyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium catalyst

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: 3-Phenylcycloheptanone

    Reduction: 3-Phenylcycloheptane

    Substitution: 3-Phenylcycloheptyl chloride

Mechanism of Action

The mechanism of action of 3-Phenylcycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can engage in π-π interactions, further affecting the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: Lacks the phenyl group, making it less hydrophobic and less likely to engage in π-π interactions.

    3-Phenylcyclohexanol: Has a smaller ring size, which affects its conformational flexibility and reactivity.

    3-Phenylcyclooctanol: Has a larger ring size, which can influence its steric interactions and overall stability.

Uniqueness

3-Phenylcycloheptan-1-ol is unique due to its seven-membered ring structure combined with a phenyl group. This combination provides a balance between ring strain and conformational flexibility, making it a versatile compound for various applications.

Properties

IUPAC Name

3-phenylcycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEFIUJVBSBVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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